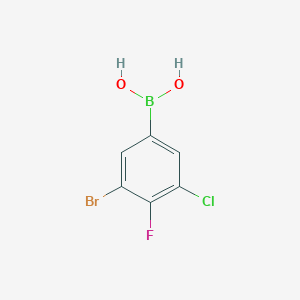

3-Bromo-5-chloro-4-fluorophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-chloro-4-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 . It is used as a reactant in the preparation of functionalized dihalophenylboronic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OB(O)c1cc(F)cc(Br)c1 . The InChI key is UVKKALLRVWTDOY-UHFFFAOYSA-N . The molecular weight is 253.26 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 0-8 °C .科学的研究の応用

Synthesis and Cross-Coupling Reactions

3-Bromo-5-chloro-4-fluorophenylboronic acid is utilized in various synthesis and cross-coupling reactions, offering pathways to create novel compounds with potential pharmacological applications. For instance, it can be involved in Suzuki cross-coupling reactions to synthesize thiophene derivatives with varying substituents, leading to compounds with significant biofilm inhibition and anti-thrombolytic activities (Ikram et al., 2015). Similarly, its use in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones has been demonstrated, showcasing the acid's flexibility in creating complex organic structures (Sutherland & Gallagher, 2003).

Supramolecular Architecture

The compound also finds application in the study of supramolecular architecture, where its crystal structures and hydrates have been analyzed for understanding molecular interactions and packing. Research into 4-halophenylboronic acids, including this compound, highlights the role of C-H···X and Br···Br interactions in crystal packing, contributing to the knowledge of molecular assembly and design (Shimpi et al., 2007).

Mechanism of Fluorescence Quenching

In the realm of fluorescence studies, derivatives of phenylboronic acids, including those structurally related to this compound, have been used to explore the mechanisms of fluorescence quenching. These studies provide insights into static quenching mechanisms and the effects of different substituents on quenching parameters, contributing valuable information to the development of fluorescence-based sensors and assays (Geethanjali et al., 2015).

Halodeboronation Studies

Furthermore, research into the halodeboronation of aryl boronic acids, including this compound, has led to the development of scalable syntheses for compounds like 2-bromo-3-fluorobenzonitrile. These studies not only demonstrate the compound's utility in synthetic organic chemistry but also open up avenues for the synthesis of novel materials and pharmaceuticals (Szumigala et al., 2004).

Safety and Hazards

特性

IUPAC Name |

(3-bromo-5-chloro-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFYHRPFULAKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Br)F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)

![2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2865859.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2865861.png)

![2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile](/img/structure/B2865862.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2865863.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865864.png)

![N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2865866.png)

![[(1S,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B2865869.png)

![5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2865871.png)

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2865872.png)

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865873.png)